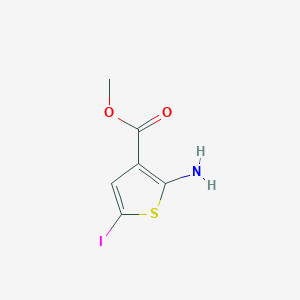

Methyl 2-amino-5-iodothiophene-3-carboxylate

Description

Methyl 2-amino-5-iodothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring an amino group at position 2, an iodine substituent at position 5, and a methyl ester at position 2. This structure places it within a broader class of functionalized thiophenes, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The methyl ester group improves solubility in organic solvents, facilitating synthetic modifications .

Properties

IUPAC Name |

methyl 2-amino-5-iodothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYNHFPJIMRHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-iodothiophene-3-carboxylate typically involves the iodination of methyl 2-amino-3-thiophenecarboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The amino and carboxylate groups can participate in redox reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of 2-amino-5-substituted thiophene-3-carboxylates.

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiophene derivatives.

Coupling: Formation of biaryl or alkyl-thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-5-iodothiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action of Methyl 2-amino-5-iodothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the amino group play crucial roles in binding interactions, while the thiophene ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophene Derivatives

- Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3): Structural Difference: Bromine replaces iodine at position 5, and the amino group is at position 3 instead of 2. Impact: Bromine’s smaller atomic radius and higher electronegativity compared to iodine reduce steric hindrance and polarizability. This may lower reactivity in Suzuki-Miyaura couplings but improve solubility in polar aprotic solvents . Synthesis: Likely synthesized via Gewald reaction followed by bromination, analogous to iodination methods for the target compound .

- Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS 351156-17-7): Structural Difference: Aromatic 2,4-dimethylphenyl and methyl groups replace iodine. Impact: The bulky aryl group enhances lipophilicity, favoring membrane permeability in biological systems.

Electron-Withdrawing and Polar Substituents

- Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS 712262-13-0): Structural Difference: Methoxymethyl group at position 3 instead of iodine. Impact: The ether group increases hydrophilicity and metabolic stability compared to halogenated analogs. This makes it more suitable for aqueous-phase reactions or drug formulations .

- Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 129332-45-2): Structural Difference: Cyano and methylthio groups at positions 4 and 3. Impact: The strong electron-withdrawing cyano group stabilizes the thiophene ring, altering electronic properties (e.g., absorption spectra) and enhancing reactivity in nucleophilic substitutions .

Substituent Effects on Physicochemical Properties

Biological Activity

Methyl 2-amino-5-iodothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound exhibits a unique chemical structure characterized by a thiophene ring with an amino group and an iodine substituent. This configuration is crucial for its biological activity.

Molecular Formula: CHNOS

Molecular Weight: 188.21 g/mol

Antimicrobial Properties

Research indicates that this compound has demonstrated significant antimicrobial activity. A study by Ferrer et al. (2020) evaluated various derivatives of thiophene compounds, including this compound, against a range of bacterial strains. The results showed promising antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study reported that this compound exhibited cytotoxic effects on melanoma cells, with an IC value of approximately 10 µM, indicating its potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| Melanoma (A375) | 10 |

| Breast Cancer (MCF7) | 15 |

| Lung Cancer (A549) | 20 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the iodine atom may enhance lipophilicity and cellular uptake.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Melanoma Cells : A study conducted by researchers at the University of Bath demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among melanoma cell lines.

- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against antibiotic-resistant strains of bacteria, showing that it could serve as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.